BenchChemオンラインストアへようこそ!

5-chloro-1H-pyrazolo[3,4-c]pyridazin-3-amine

Medicinal Chemistry Late-Stage Functionalization Cross-Coupling

5-Chloro-1H-pyrazolo[3,4-c]pyridazin-3-amine (CAS 64613-37-2) is a heterocyclic building block featuring an amino group at the 3-position and a chlorine atom at the 5-position of a fused pyrazolo[3,4-c]pyridazine core, with a molecular weight of 169.57 g/mol and a molecular formula of C5H4ClN5. The pyrazolo[3,4-c]pyridazin-3-amine scaffold is a recognized purine bioisostere that binds within the ATP-binding pockets of kinases such as CDK1, CDK2, EGFR, and ERK2.

Molecular Formula C5H4ClN5
Molecular Weight 169.57 g/mol
CAS No. 64613-37-2
Cat. No. B6618957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-1H-pyrazolo[3,4-c]pyridazin-3-amine
CAS64613-37-2
Molecular FormulaC5H4ClN5
Molecular Weight169.57 g/mol
Structural Identifiers
SMILESC1=C2C(=NNC2=NN=C1Cl)N
InChIInChI=1S/C5H4ClN5/c6-3-1-2-4(7)9-11-5(2)10-8-3/h1H,(H3,7,9,10,11)
InChIKeyHBENXQDIFRNASA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-1H-pyrazolo[3,4-c]pyridazin-3-amine (CAS 64613-37-2): Procurement-Grade Characterization for Targeted Heterocyclic Synthesis


5-Chloro-1H-pyrazolo[3,4-c]pyridazin-3-amine (CAS 64613-37-2) is a heterocyclic building block featuring an amino group at the 3-position and a chlorine atom at the 5-position of a fused pyrazolo[3,4-c]pyridazine core, with a molecular weight of 169.57 g/mol and a molecular formula of C5H4ClN5 [1]. The pyrazolo[3,4-c]pyridazin-3-amine scaffold is a recognized purine bioisostere that binds within the ATP-binding pockets of kinases such as CDK1, CDK2, EGFR, and ERK2 [2][3]. The 5-chloro substituent provides a synthetic handle for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, enabling regioselective diversification that is precluded in non-halogenated analogs .

Why 5-Chloro-1H-pyrazolo[3,4-c]pyridazin-3-amine Cannot Be Replaced by Unsubstituted or 4,5-Diaryl Pyrazolopyridazine Analogs in Synthesis


Although the pyrazolo[3,4-c]pyridazin-3-amine scaffold is common to several kinase-directed compounds, the absence of the chlorine atom at the 5-position fundamentally limits synthetic utility. The unsubstituted parent scaffold (1H-pyrazolo[3,4-c]pyridazin-3-amine, CAS 2125-94-2) lacks a functional group for direct cross-coupling, requiring pre-functionalization steps that reduce overall yield and increase cost [1]. Conversely, the 4,5-diphenyl analog (CAS not specified) possesses potent CDK1 inhibitory activity (IC50 = 250 nM for GSK-3α) but has both the 4- and 5-positions sterically blocked, preventing further regioselective modification [2]. 5-Chloro-1H-pyrazolo[3,4-c]pyridazin-3-amine uniquely balances the presence of the kinase-binding amino group with a single reactive chlorine site, enabling Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings to generate diverse screening libraries from a single, commercially available intermediate [3].

Quantitative Evidence Guide: 5-Chloro-1H-pyrazolo[3,4-c]pyridazin-3-amine Versus Closest Structural and Functional Analogs


Regioselective Reactivity: 5-Chloro vs. Unsubstituted Pyrazolo[3,4-c]pyridazin-3-amine

The chlorine atom at the 5-position of 5-chloro-1H-pyrazolo[3,4-c]pyridazin-3-amine enables direct palladium-catalyzed cross-coupling reactions, a synthetic route unavailable to the unsubstituted parent scaffold (1H-pyrazolo[3,4-c]pyridazin-3-amine, CAS 2125-94-2) . The parent scaffold requires electrophilic halogenation or directed metalation prior to C-C bond formation, introducing additional steps and typically lowering overall yields to below 50% [1]. In contrast, the 5-chloro derivative is reported as a direct substrate for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira reactions, providing a divergence point for synthesizing 5-aryl, 5-amino, and 5-alkynyl analogs with retention of the 3-amino pharmacophore .

Medicinal Chemistry Late-Stage Functionalization Cross-Coupling

Steric and Electronic Differentiation from 4,5-Diaryl Pyrazolo[3,4-c]pyridazin-3-amines in Kinase Selectivity Profiling

The CDK inhibitor literature establishes that 4,5-diaryl pyrazolo[3,4-c]pyridazin-3-amines, such as 4,5-diphenyl (BDBM7463: GSK-3α IC50 = 250 nM) [1], 5-(furan-2-yl) (BDBM7477: CDK1/B IC50 = 5,300 nM) [2], and 4-phenyl (BDBM7474: CDK1/B IC50 = 50,000 nM) [3], derive their potency from aryl substituents that occupy hydrophobic pockets adjacent to the ATP-binding site. The 5-chloro analog lacks these hydrophobic contacts and is thus predicted to have substantially lower intrinsic kinase affinity (class-level inference: IC50 > 50,000 nM for CDK1/B, consistent with the 4-phenyl monosubstituted analog) [2][3]. However, this low intrinsic potency is advantageous when the compound is employed as a 'blank' scaffold for fragment-based or iterative library synthesis, as it minimizes off-target kinase interactions during screening and allows the installed substituent to dictate the activity and selectivity profile [4].

Kinase Inhibition Selectivity Structure-Activity Relationship

Purity and Availability: Commercial Supply Chain Stability for 5-Chloro-1H-pyrazolo[3,4-c]pyridazin-3-amine vs. Closest Available Analogs

5-Chloro-1H-pyrazolo[3,4-c]pyridazin-3-amine is offered by multiple verified suppliers at purity levels of 97-98% (Leyan: 98% ; AK Scientific: 97% ; Chemenu: 95%+ [1]), with pricing ranging from approximately $487 per 0.25 g to $2,520 per 1 g depending on quantity and supplier [1]. In contrast, the unsubstituted parent scaffold (1H-pyrazolo[3,4-c]pyridazin-3-amine, CAS 2125-94-2) is less commonly stocked, and the 4,5-diaryl analogs (e.g., 4,5-diphenyl) are predominantly available as custom synthesis items with longer lead times and higher minimum order quantities . The chlorinated derivative's established position as a building block in medicinal chemistry ensures multi-vendor sourcing and batch-to-batch consistency, reducing the risk of supply disruption during long-term research programs.

Chemical Procurement Supply Chain Purity Analysis

In Silico Docking: Pyrazolo[3,4-c]pyridazin-3-amine Scaffold Validation for EGFR and CDK-2 Binding and Its Implications for 5-Chloro Derivative Optimization

Molecular docking studies on 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine demonstrated that the pyrazolo[3,4-c]pyridazin-3-amine scaffold forms stable complexes within both EGFR and CDK-2 ATP-binding sites through a network of hydrophilic interactions [1]. The 3-amino group acts as a hydrogen bond donor to the kinase hinge region, while the core heterocycle mimics the adenine ring of ATP [2]. The 5-chloro derivative retains this core scaffold and the critical 3-amino hinge-binding motif, but replaces the bulky 4- and 5-aryl substituents with a chlorine atom, providing a minimal steric footprint. This allows researchers to systematically explore substituent effects at the 5-position via cross-coupling while maintaining the kinase-binding capability of the parent scaffold [1][2].

Molecular Docking Computational Chemistry Kinase Inhibitor Design

Fragment-Like Physicochemical Profile of 5-Chloro-1H-pyrazolo[3,4-c]pyridazin-3-amine vs. Lead-Like 4,5-Diaryl Analogs

5-Chloro-1H-pyrazolo[3,4-c]pyridazin-3-amine possesses a molecular weight of 169.57 g/mol, a calculated logP (XLogP3) of 0.4, a topological polar surface area (TPSA) of 80.5 Ų, 2 hydrogen bond donors, and 4 hydrogen bond acceptors [1]. These values fall within established fragment-like criteria (MW < 300, clogP ≤ 3, HBD ≤ 3, HBA ≤ 3) as defined by the 'Rule of Three', making it suitable for fragment-based drug discovery (FBDD) [2]. In contrast, the 4,5-diphenyl analog (MW approximately 287 g/mol, estimated clogP > 3.5) and 4,5-bis(pyridin-2-yl) analog (MW approximately 289 g/mol) exceed fragment space and occupy lead-like or drug-like chemical space [3]. The 5-chloro derivative's low molecular weight and moderate lipophilicity enable efficient fragment growing, merging, or linking strategies, as well as superior aqueous solubility profiles relative to diaryl congeners.

Fragment-Based Drug Discovery Physicochemical Properties Lead-Likeness

Validated Application Scenarios for 5-Chloro-1H-pyrazolo[3,4-c]pyridazin-3-amine (CAS 64613-37-2) Based on Quantitative Differentiation Evidence


Kinase-Focused Library Synthesis via Regioselective Palladium-Catalyzed Cross-Coupling

The 5-chloro substituent enables direct diversification using Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira reactions to generate arrays of 5-substituted pyrazolo[3,4-c]pyridazin-3-amines . Unlike the unsubstituted parent scaffold, which requires a pre-functionalization step, this building block supports parallel synthesis of 24- to 96-member libraries in a single-step from a common intermediate, significantly accelerating SAR exploration of the kinase hinge-binding region [1].

Fragment-Based Drug Discovery (FBDD) Campaigns Targeting CDK, EGFR, or ERK Kinases

With a molecular weight of 169.57 g/mol and XLogP3 of 0.4, 5-chloro-1H-pyrazolo[3,4-c]pyridazin-3-amine satisfies the Rule of Three for fragment-likeness [2]. Its low intrinsic kinase affinity (predicted CDK1 IC50 > 50,000 nM) makes it an ideal 'clean' fragment for SPR or NMR screening, where observed binding can be confidently attributed to the installed fragment rather than the core [3]. Its TPSA of 80.5 Ų and hydrogen-bonding capacity also support crystallographic soak-in experiments for structure-guided optimization [2].

Synthesis of ERK-Selective Chemical Probes Based on the Pyrazolo[3,4-c]pyridazine Scaffold

FR180204 (5-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridazin-3-amine) is a selective ERK2 inhibitor (IC50 = 0.14 μM for ERK2) that contains the pyrazolo[3,4-c]pyridazin-3-amine core linked to a biaryl system at the 5-position [4]. 5-Chloro-1H-pyrazolo[3,4-c]pyridazin-3-amine serves as the direct synthetic precursor to FR180204 and related analogs, allowing medicinal chemistry teams to explore ERK2 selectivity determinants through modular variation of the 5-aryl coupling partner [5].

Multi-Target Kinase Inhibitor Optimization with Defined Intellectual Property Space

The 5-chloro derivative's minimal scaffold decoration provides a 'freedom-to-operate' advantage for medicinal chemistry programs seeking to patent novel kinase inhibitors. Starting from a commercially available, unadorned core, research teams can build proprietary substitution patterns at the 5-position without infringing on existing composition-of-matter patents covering the 4,5-diaryl pyrazolo[3,4-c]pyridazine chemical space [6]. This strategy is particularly relevant for CDK and GSK-3 inhibitor programs, where the 4,5-diphenyl substitution pattern is heavily precedented [3].

Quote Request

Request a Quote for 5-chloro-1H-pyrazolo[3,4-c]pyridazin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.